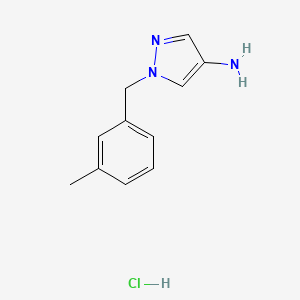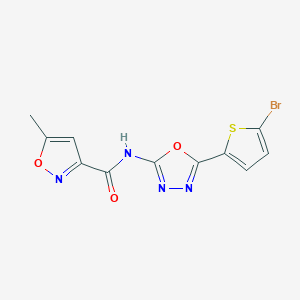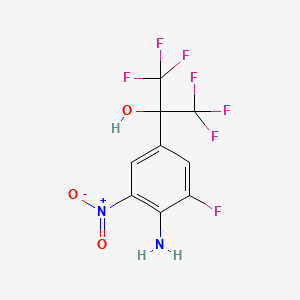
2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, or HFP-Amino-FNP, is an organofluorine compound that has a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of experiments and research studies, such as those involving enzyme kinetics and protein folding. The compound has a number of unique properties that make it an attractive choice for scientific research.
Applications De Recherche Scientifique
Organic Phosphorus Compounds
- Synthesis and Properties : The synthesis and properties of amino-aryl ethylphosphonic acids and related compounds are well-documented. These compounds, including those with a fluoro-phenyl group, have been shown to be potent inhibitors of PAL (phenylalanine ammonia-lyase) and anthocyanin synthesis. They also exhibit strong botryticidal (anti-fungal) activity, making them valuable in agricultural applications (Maier, 1990).
Fluorescence Effects and Biological Activity
- Spectroscopic and Theoretical Studies : The fluorescence emission spectra of certain amino-aryl compounds, including those with fluoro-phenyl groups, demonstrate unique dual fluorescence effects. This property, combined with their biological activity, positions these compounds as potential fluorescence probes or pharmaceuticals with antimycotic (anti-fungal) properties (Budziak et al., 2019).
Synthesis and Reaction Studies
- Versatile Synthons and Reagents : Compounds like fluoro-phenyl nitroxides have been synthesized and studied for their potential as versatile synthons and reagents in spin-labelling studies. These compounds offer unique properties for creating labeled molecules for research and diagnostic applications (Hankovszky et al., 1989).
Biological and Medical Applications
- Antimalarial Activity : Derivatives of phenyl compounds, including those with fluoro-phenyl and amino groups, have been synthesized and shown to possess significant antimalarial activity. These compounds demonstrate potential as therapeutic agents against resistant strains of malaria (Werbel et al., 1986).
- Antitumor Evaluation : Amino-aryl benzothiazoles, including those with fluoro-substituents, have been synthesized and evaluated for their antitumor activity. These compounds exhibit cytostatic activities against various human cancer cell lines, highlighting their potential in cancer therapy (Racané et al., 2006).
Photophysical Properties
- Optical and Dielectric Properties : The internal linkage groups in fluorinated diamines, including compounds similar to 2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, have been studied for their effects on the optical and dielectric properties of polyimide thin films. This research is crucial for the development of advanced materials with specific optical and electronic properties (Jang et al., 2007).
Synthesis and Structural Analysis
- Crystal Structure : The synthesis and crystal structure analysis of compounds similar to the given chemical have been conducted, providing insights into their molecular structure and potential applications in creating fluoro-containing materials and polymers (Li et al., 2015).
Propriétés
IUPAC Name |
2-(4-amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7N2O3/c10-4-1-3(2-5(6(4)17)18(20)21)7(19,8(11,12)13)9(14,15)16/h1-2,19H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPBAFYEXAZEGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)F)C(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

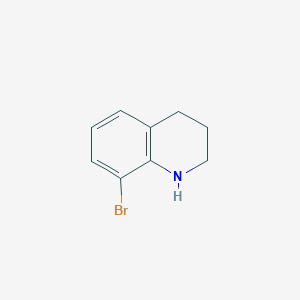
![2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid](/img/structure/B2839821.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2839823.png)

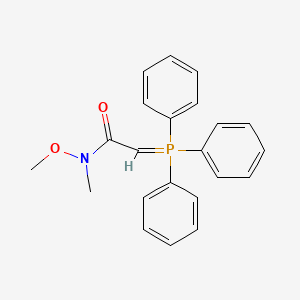
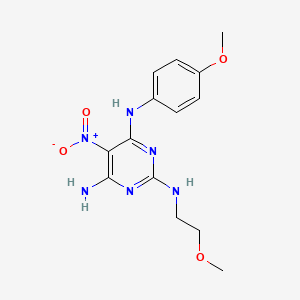
![1-(3,4-dimethylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2839830.png)
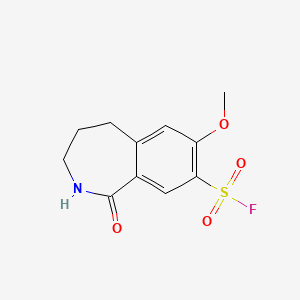
![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/no-structure.png)
![Rac-(2s,3ar)-3a-methylhexahydropyrrolo[1,2-b]isothiazole-2-carboxylic acid 1,1-dioxide](/img/structure/B2839838.png)

![1-[7-(4-Hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2839840.png)
